High-Affinity B1 Receptor Antagonism with Full B2 Receptor Selectivity
R715 demonstrates potent and selective antagonism at the human bradykinin B1 receptor with a pA2 value of 8.49, while displaying no detectable activity at the B2 receptor subtype [1]. This selectivity profile is critical for studies aimed at isolating B1R-mediated signaling from B2R-mediated effects. In contrast, dual B1/B2 antagonists such as B-9858 and S-0765 exhibit measurable activity at both receptor subtypes (pA2 values of 7.7 and 7.6 at B2 receptors, respectively), confounding pathway-specific analyses [2].
| Evidence Dimension | Receptor subtype selectivity (pA2 at human B1 vs B2 receptors) |
|---|---|
| Target Compound Data | pA2 = 8.49 at B1R; no activity at B2R |
| Comparator Or Baseline | B-9858: pA2 = 7.8 at B1R, pA2 = 7.7 at B2R; S-0765: pA2 = 7.8 at B1R, pA2 = 7.6 at B2R |
| Quantified Difference | R715: absolute B1 selectivity; Comparators: dual B1/B2 antagonism |
| Conditions | Human umbilical vein (B1R) and rabbit jugular vein/guinea pig ileum (B2R) contractility assays |
Why This Matters
Absolute B1 selectivity eliminates confounding B2-mediated effects in pathway analysis, a critical consideration for laboratories studying B1R-specific signaling in inflammation and pain.
- [1] IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. R-715 Ligand Page. Ligand ID: 661. View Source
- [2] Neugebauer W, Blais PA, Hallé S, et al. Kinin B1 receptor antagonists containing α-methyl-L-phenylalanine: in vitro and in vivo antagonistic activities. Hypertension. 1999;33(3):823-829. View Source
